N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and an acetamide group
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(16)8-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMADMQNGOKVKJ-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8–12 hrs | Carboxylic acid [(S)-2-amino-3-methylbutyric acid] + pyrrolidine derivative | Complete conversion requires prolonged heating under strongly acidic conditions. |
| Basic Hydrolysis | NaOH (4M), 80°C, 6 hrs | Sodium carboxylate + methylamine-pyrrolidine intermediate | Yields depend on steric hindrance from the pyrrolidine substituents. |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. The reaction rate is influenced by the electron-donating effects of the methyl group on the acetamide.
Acetylation and Acylation
The primary amine group participates in acetylation:
| Reaction Type | Reagents/Conditions | Products | Yield | Applications |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 25°C | N-Acetylated derivative | ~85% | Stabilizes the amine for further synthesis. |
| Acylation | Benzoyl chloride, DCM, 0°C | N-Benzoylated analog | 72% | Enhances lipophilicity for biological studies. |
Key Observation : The stereochemistry of the (S)-2-amino-3-methylbutyryl group influences regioselectivity, favoring substitution at the primary amine over the pyrrolidine nitrogen.
Oxidation Reactions
The pyrrolidine ring and amino groups are susceptible to oxidation:
| Target Site | Reagents/Conditions | Products | Outcome |
|---|---|---|---|
| Pyrrolidine Ring | H₂O₂ (30%), FeSO₄ catalyst, 50°C | Pyrrolidine N-oxide derivative | Forms stable oxide with reduced basicity. |
| Primary Amine | KMnO₄ (diluted), pH 7, 25°C | Nitro compound (minor pathway) | Limited yield due to competing hydrolysis. |
Structural Impact : Oxidation of the pyrrolidine ring alters the compound’s conformational flexibility, affecting its interaction with biological targets.
Alkylation and Substitution
The secondary amine on the pyrrolidine ring undergoes alkylation:
| Reaction Type | Reagents/Conditions | Products | Selectivity |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | High selectivity for pyrrolidine nitrogen. |
| Halogenation | SOCl₂, reflux, 4 hrs | Chlorinated acetamide derivative | Retains stereochemical integrity. |
Synthetic Utility : Alkylation enhances the compound’s solubility in nonpolar solvents, facilitating purification.
Cyclocondensation Reactions
The amino and carbonyl groups enable cyclization:
| Reagents/Conditions | Products | Cyclization Type | Catalyst |
|---|---|---|---|
| PCl₅, toluene, 110°C | 5-membered lactam | Intramolecular amide formation | Lewis acid-assisted. |
| EDCI, HOBt, DIPEA, DMF | Macrocyclic peptide analog | Intermolecular coupling | Carbodiimide-based. |
Research Finding : Cyclocondensation reactions produce structurally diverse analogs with potential pharmacological activity, particularly in enzyme inhibition.
Stability Under pH Variations
The compound’s stability correlates with its functional groups:
| pH Range | Degradation Pathway | Half-Life (25°C) | Stabilizing Agents |
|---|---|---|---|
| pH < 3 | Acid-catalyzed hydrolysis of acetamide | 4.2 hrs | None (inherently unstable). |
| pH 7–8 | Oxidation of primary amine | >48 hrs | Antioxidants (e.g., BHT). |
| pH > 10 | Base-induced ring-opening of pyrrolidine | 2.5 hrs | Chelating agents (e.g., EDTA). |
Comparative Reactivity with Analogues
A comparison of reaction rates highlights structural influences:
Trend : Bulkier substituents on the acetamide nitrogen reduce hydrolysis rates but enhance acetylation yields due to steric and electronic effects .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₉N₃O₂
- Molecular Weight : 271.41 g/mol
- CAS Number : 1354027-41-0
- Chemical Structure :
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds similar to N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that pyrrolidine derivatives can enhance serotonin and norepinephrine levels, contributing to their potential use in treating depression .
- Analgesic Properties : The compound has been investigated for its analgesic effects. Its structural similarity to known pain-relieving agents suggests it could interact with opioid receptors or other pain pathways, providing insights into new pain management therapies .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .
Pharmacological Research
- Receptor Interaction Studies : The interaction of this compound with various receptors (e.g., dopamine and serotonin receptors) is a key area of research. Understanding these interactions can lead to the development of new drugs targeting psychiatric disorders .
- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Research has focused on its metabolic pathways and potential side effects, ensuring it meets safety standards for pharmaceutical use .
Biochemical Applications
- Enzyme Inhibition Studies : The compound has been evaluated for its potential as an enzyme inhibitor, particularly in metabolic pathways related to cancer and inflammation. Inhibiting specific enzymes could provide therapeutic benefits in managing these conditions .
- Cell Culture Studies : In vitro studies using cell lines have demonstrated the effects of this compound on cell proliferation and apoptosis, contributing to the understanding of its role in cancer biology and cellular signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
- N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-propyl-acetamide
Uniqueness
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and an acetamide group makes it particularly versatile for various applications.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.
- Molecular Formula : C14H27N3O2
- Molar Mass : 269.38 g/mol
- CAS Number : 1354008-38-0
The compound features a pyrrolidine ring, an acetamide functional group, and an amino acid derivative, which contribute to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 19.5 - 39.0 |
| Compound B | Antibacterial | 7.8 - 15.6 |
Neuromodulatory Effects
The compound's structural features indicate potential neuromodulatory effects, particularly through interactions with neurotransmitter systems. The pyrrolidine moiety is known to influence synaptic transmission and could be involved in modulating pathways related to mood and cognition .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- In Vitro Studies :
- Molecular Docking Analysis :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
